molecular formula C15H29NO3 B12608369 (3S)-3-Acetamidotridecanoic acid CAS No. 648908-47-8

(3S)-3-Acetamidotridecanoic acid

Cat. No.: B12608369
CAS No.: 648908-47-8
M. Wt: 271.40 g/mol
InChI Key: OKEKYRGPFSUBAK-AWEZNQCLSA-N
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Description

(3S)-3-Acetamidotridecanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the third carbon of a tridecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamidotridecanoic acid typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Acetamidotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of tridecanoic acid or tridecanone.

    Reduction: Formation of (3S)-3-aminotridecanoic acid.

    Substitution: Formation of various substituted tridecanoic acid derivatives.

Scientific Research Applications

Chemistry: (3S)-3-Acetamidotridecanoic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of peptides and other bioactive compounds.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used in the synthesis of labeled compounds for tracing metabolic processes.

Medicine: The compound has potential applications in drug development. It is investigated for its ability to modulate biological pathways and its potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (3S)-3-Acetamidotridecanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.

Comparison with Similar Compounds

    (3S)-3-Aminotridecanoic acid: Similar structure but with an amine group instead of an acetamido group.

    (3S)-3-Hydroxytridecanoic acid: Contains a hydroxyl group instead of an acetamido group.

    (3S)-3-Methyltridecanoic acid: Has a methyl group in place of the acetamido group.

Uniqueness: (3S)-3-Acetamidotridecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.

Properties

CAS No.

648908-47-8

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

(3S)-3-acetamidotridecanoic acid

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1

InChI Key

OKEKYRGPFSUBAK-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](CC(=O)O)NC(=O)C

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)NC(=O)C

Origin of Product

United States

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